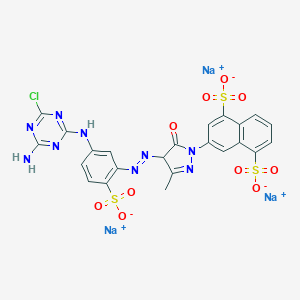
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as ZnTu, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
Studies: Further studies on the mechanism of action of ZnTu could provide insights into its potential applications.
3. Drug delivery systems: ZnTu could be incorporated into drug delivery systems to improve its efficacy.
4. Combination therapies: ZnTu could be used in combination with other drugs to improve their efficacy.
Conclusion:
ZnTu is a compound that has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research on ZnTu could provide insights into its potential applications and improve its efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
ZnTu has several advantages and limitations for lab experiments. Some of the most notable advantages of ZnTu include:
1. Low toxicity: ZnTu is relatively non-toxic, which makes it safe for use in lab experiments.
2. High solubility: ZnTu is sparingly soluble in water, which makes it easy to dissolve in solvents.
3. Stability: ZnTu is stable under a wide range of conditions, which makes it useful for long-term experiments.
Some of the most notable limitations of ZnTu include:
1. Limited availability: ZnTu is not widely available, which makes it difficult to obtain for lab experiments.
2. Limited stability: ZnTu is not stable under acidic conditions, which limits its use in certain experiments.
3. Limited solubility: ZnTu is sparingly soluble in water, which limits its use in experiments that require high concentrations.
Orientations Futures
ZnTu has several potential future directions for research. Some of the most promising future directions for ZnTu include:
1. Development of new synthesis methods: New synthesis methods for ZnTu could improve its availability and stability.
2.
Méthodes De Synthèse
The synthesis of ZnTu involves the reaction of zinc chloride with thiourea in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is sparingly soluble in water. The reaction can be represented as follows:
ZnCl2 + 2CS(NH2)2 + 2HCl → ZnTu + 2NH4Cl
Applications De Recherche Scientifique
ZnTu has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting properties that make it useful for a wide range of applications. Some of the most promising applications of ZnTu include:
1. Antimicrobial activity: ZnTu has been found to exhibit potent antimicrobial activity against a range of bacteria and fungi.
2. Anticancer activity: ZnTu has been found to exhibit potent anticancer activity against a range of cancer cells.
3. Antioxidant activity: ZnTu has been found to exhibit potent antioxidant activity, which makes it useful for preventing oxidative damage in cells.
4. Neuroprotective activity: ZnTu has been found to exhibit neuroprotective activity, which makes it useful for preventing neurological disorders.
Propriétés
Numéro CAS |
14239-75-9 |
|---|---|
Nom du produit |
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- |
Formule moléculaire |
C2H8Cl2N4S2Zn |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
Clé InChI |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
SMILES canonique |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
Autres numéros CAS |
14239-75-9 |
Synonymes |
dichlorobis(thiourea-S)zinc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



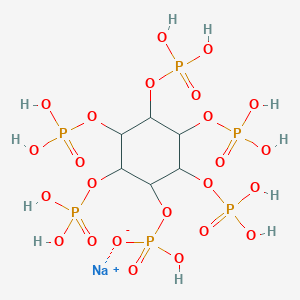
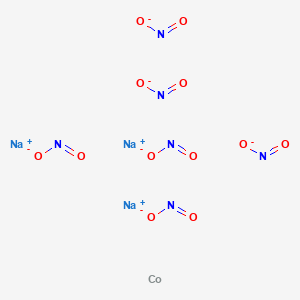




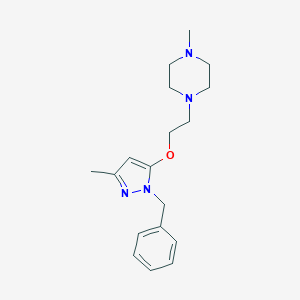
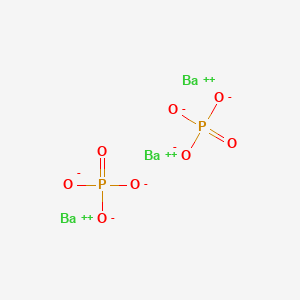


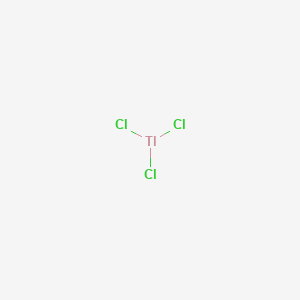
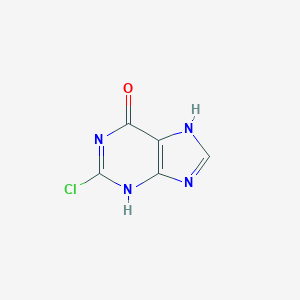
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
